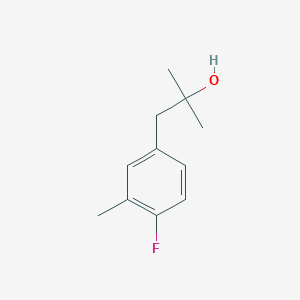

1-(4-Fluoro-3-methylphenyl)-2-methyl-2-propanol

Description

1-(4-Fluoro-3-methylphenyl)-2-methyl-2-propanol is a tertiary alcohol with a fluorinated aromatic substituent. Its molecular formula is C11H15FO, featuring a 4-fluoro-3-methylphenyl group attached to a 2-methyl-2-propanol backbone. This compound is of interest in pharmaceutical and organic synthesis due to its structural similarity to bioactive molecules, particularly those targeting neurological or metabolic pathways . The fluorine atom at the para position and the methyl group at the meta position on the aromatic ring contribute to its electronic and steric properties, influencing reactivity and interactions with biological targets.

Propriétés

IUPAC Name |

1-(4-fluoro-3-methylphenyl)-2-methylpropan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15FO/c1-8-6-9(4-5-10(8)12)7-11(2,3)13/h4-6,13H,7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNVORUPSVQMGMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)CC(C)(C)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluoro-3-methylphenyl)-2-methyl-2-propanol typically involves the reaction of 4-fluoro-3-methylacetophenone with a suitable reducing agent. One common method is the reduction of the ketone group using sodium borohydride (NaBH4) in an alcoholic solvent such as methanol or ethanol. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired alcohol.

Industrial Production Methods

In an industrial setting, the production of 1-(4-Fluoro-3-methylphenyl)-2-methyl-2-propanol may involve more scalable and cost-effective methods. Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst is one such method. This process involves the hydrogenation of 4-fluoro-3-methylacetophenone under high pressure and temperature, resulting in the formation of the alcohol.

Analyse Des Réactions Chimiques

Types of Reactions

1-(4-Fluoro-3-methylphenyl)-2-methyl-2-propanol can undergo various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to form the corresponding ketone or carboxylic acid.

Reduction: Further reduction can lead to the formation of hydrocarbons.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: 4-Fluoro-3-methylacetophenone or 4-fluoro-3-methylbenzoic acid.

Reduction: 4-Fluoro-3-methylisopropylbenzene.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

1-(4-Fluoro-3-methylphenyl)-2-methyl-2-propanol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with enzymes.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Industry: It is used in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 1-(4-Fluoro-3-methylphenyl)-2-methyl-2-propanol involves its interaction with specific molecular targets. The presence of the fluorine atom enhances its binding affinity to certain enzymes and receptors. The compound can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various physiological effects.

Comparaison Avec Des Composés Similaires

Table 1: Key Structural Analogs and Their Properties

Key Observations :

- Substituent Position: Moving the methyl group from meta (3-CH3) to ortho (2-CH3) (as in 1-(4-Fluoro-2-methylphenyl)-2-propanol) reduces steric hindrance near the hydroxyl group, which may improve solubility .

Physicochemical Properties

Table 2: Predicted and Experimental Physical Properties

Analysis :

- Boiling Points: Fluorinated analogs generally exhibit higher boiling points compared to non-halogenated compounds due to dipole interactions. For example, 1-(4-Fluoro-3-methoxyphenyl)propan-2-one has a boiling point of ~260°C, comparable to the target compound .

- Density : Fluorine’s electronegativity increases density slightly (e.g., predicted 1.12 g/cm³ vs. 1.06 g/cm³ for methoxy analogs) .

- Solubility: All analogs show low water solubility due to hydrophobic aromatic rings, favoring organic solvents like chloroform or ethanol .

Reactivity Insights :

- The target compound’s tertiary alcohol structure makes it less prone to oxidation compared to primary/secondary alcohols (e.g., 1-(4-Chlorophenyl)propane-1,2-dione) .

- Fluorine’s electron-withdrawing effect stabilizes the aromatic ring against electrophilic substitution, contrasting with chlorine’s mixed inductive/resonance effects .

Activité Biologique

1-(4-Fluoro-3-methylphenyl)-2-methyl-2-propanol, a fluorinated phenolic compound, has garnered attention in the field of medicinal chemistry due to its potential biological activities. The introduction of fluorine into organic molecules often enhances their pharmacokinetic properties, including lipophilicity and metabolic stability, which can lead to improved efficacy and reduced side effects.

The compound's chemical structure includes a tertiary alcohol with a fluorinated aromatic ring, influencing its reactivity and interaction with biological targets. The presence of the fluorine atom is known to enhance binding affinities to enzymes and receptors, potentially modulating various biochemical pathways.

The biological activity of 1-(4-Fluoro-3-methylphenyl)-2-methyl-2-propanol is primarily attributed to its interactions with specific molecular targets, including enzymes involved in metabolic pathways. Studies indicate that this compound can act as an inhibitor or activator of certain enzymes, leading to significant physiological effects. The detailed mechanism remains an area of ongoing research, but preliminary findings suggest potential roles in anti-inflammatory and anticancer activities.

Biological Activity Data

Anticancer Activity

A study evaluated the cytotoxic effects of 1-(4-Fluoro-3-methylphenyl)-2-methyl-2-propanol on different cancer cell lines. The compound showed promising results with IC50 values indicating significant antiproliferative effects. For instance, it exhibited an IC50 value of approximately 12 µM against breast cancer cell lines (MCF-7) and even lower values against more aggressive lines like HeLa cells, suggesting its potential as a chemotherapeutic agent .

Antimicrobial Properties

In another investigation, the compound was tested for its antimicrobial efficacy against Gram-positive bacteria. It demonstrated notable inhibition of bacterial growth and biofilm formation, indicating its potential application in treating bacterial infections .

Research Findings

Recent studies have focused on synthesizing derivatives of 1-(4-Fluoro-3-methylphenyl)-2-methyl-2-propanol to enhance its biological activity further. These derivatives have shown improved potency in inhibiting specific targets related to cancer and microbial infections. For example, modifications to the phenolic structure resulted in compounds with enhanced activity profiles against resistant bacterial strains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.